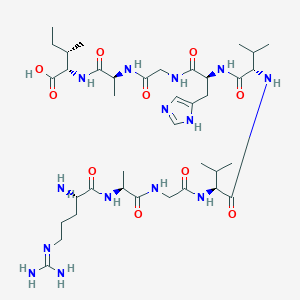
6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione is a heterocyclic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features an amino group at the 6th position, a nitrophenyl group at the 4th position, and quinoline-5,8-dione as the core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-nitrobenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the quinoline core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinoline-5,8-dione derivatives.
Reduction: 6-Amino-4-(2-aminophenyl)quinoline-5,8-dione.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can undergo redox cycling, generating reactive oxygen species that contribute to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
6-Aminoquinoline-5,8-dione: Lacks the nitrophenyl group, which may result in different biological activities.
4-(2-Nitrophenyl)quinoline-5,8-dione: Lacks the amino group at the 6th position, affecting its reactivity and interactions.
6-Amino-4-phenylquinoline-5,8-dione: Contains a phenyl group instead of a nitrophenyl group, leading to different chemical properties.
Uniqueness
6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione is unique due to the presence of both the amino and nitrophenyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
824405-23-4 |
|---|---|
Molecular Formula |
C15H9N3O4 |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
6-amino-4-(2-nitrophenyl)quinoline-5,8-dione |
InChI |
InChI=1S/C15H9N3O4/c16-10-7-12(19)14-13(15(10)20)9(5-6-17-14)8-3-1-2-4-11(8)18(21)22/h1-7H,16H2 |
InChI Key |
JIWIMQVTQJRVSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=NC=C2)C(=O)C=C(C3=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


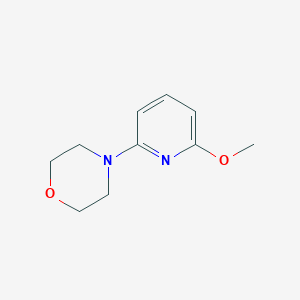
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
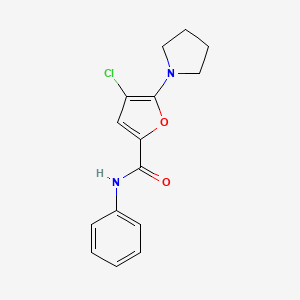
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
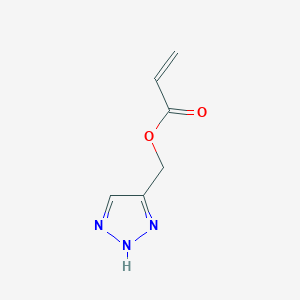
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
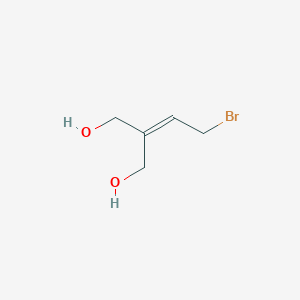
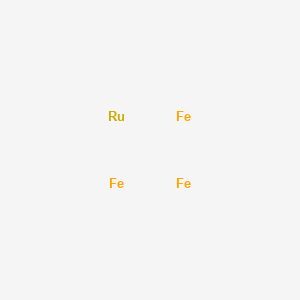
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)
![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
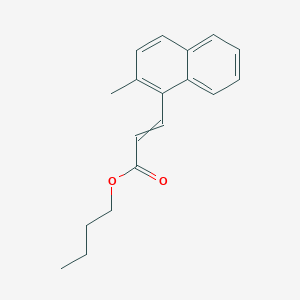
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B14214036.png)
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)
